molecular formula C13H8Cl4N2O B4294331 2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide

2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B4294331
M. Wt: 350.0 g/mol
InChI Key: XYJRDHPJCBFVST-UHFFFAOYSA-N
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Description

2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide is a synthetic compound that belongs to the class of nicotinamide analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide typically involves the chlorination of nicotinamide derivatives. One common method includes the reaction of 2-methylphenylamine with tetrachloropyridine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrachloronicotinamide derivatives, while substitution reactions can produce various functionalized nicotinamide analogs.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential anti-inflammatory and neuroprotective effects.

    Medicine: Explored for its role in cancer therapy due to its ability to inhibit specific enzymes involved in DNA repair.

    Industry: Utilized in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide involves the inhibition of poly(ADP-ribose) polymerase (PARP) activity. PARP is an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cell death. This mechanism has significant implications for cancer therapy, as it can selectively target cancer cells while sparing normal cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and its potent inhibitory effects on PARP activity. This makes it a valuable compound for research in cancer therapy and neuroprotection .

Properties

IUPAC Name

2,4,5,6-tetrachloro-N-(2-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c1-6-4-2-3-5-7(6)18-13(20)8-9(14)10(15)12(17)19-11(8)16/h2-5H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJRDHPJCBFVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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